N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound notable for its potential pharmaceutical applications. The unique structural features of this compound, including a pyrrole ring and various functional groups, suggest significant biological activity. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound is classified within the category of sulfonamide derivatives, which are known for their diverse biological activities.
The compound is sourced from chemical databases and literature that detail its synthesis and applications in medicinal chemistry. It falls under the classification of heterocyclic compounds, specifically pyrrole derivatives, which are frequently studied for their roles in drug design due to their ability to interact with biological targets.
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide typically involves several key steps:
Each method may require optimization regarding reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity.
The molecular structure of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide features:
The molecular weight is approximately 406.5 g/mol with a specific structure represented by its SMILES notation: CCCCC(=O)Nc1c(S(=O)(=O)c2ccc(OC)cc2)c(C)c(C)n1C(C)C .
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control and catalysts to ensure high yields and purity.
The mechanism of action for N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is not fully elucidated but preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer progression or inflammation. Techniques such as molecular docking studies and enzyme inhibition assays are essential for understanding its pharmacodynamics and pharmacokinetics .
The physical properties of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide include:
The chemical properties include:
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide has potential applications in various scientific fields:
Further research is necessary to fully explore its therapeutic potential and mechanisms of action in biological systems .
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5